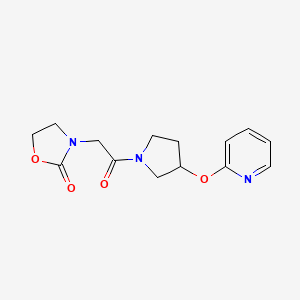

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

描述

属性

IUPAC Name |

3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-4-11(9-16)21-12-3-1-2-5-15-12/h1-3,5,11H,4,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGKPFJGYQVCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Esterification: Nicotinic acid is esterified to yield an ester intermediate.

Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.

Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

化学反应分析

Types of Reactions

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Reduction: The oxazolidinone moiety can be reduced under specific conditions to yield corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA and Oxone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like trimethylsilyl cyanide (TMSCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyrrolidin-2-one derivatives, reduced alcohols, and substituted pyridine compounds.

科学研究应用

Medicinal Chemistry

3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one serves as a building block for synthesizing more complex molecules. Its oxazolidinone core is particularly relevant in developing antibiotics due to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves the inhibition of protein synthesis, positioning it as a candidate for antibiotic development .

Anticancer Properties

The compound has shown potential as an anticancer agent by inhibiting key signaling pathways involved in tumor growth, specifically through interactions with phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). These pathways are essential for cell proliferation and survival, making this compound a promising candidate for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial protein synthesis | , |

| Anticancer | Dual inhibition of PI3K and BRD4 pathways | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in drug formulation processes. Its diverse chemical reactivity allows it to be modified into various derivatives that can target different biological pathways .

作用机制

The mechanism of action of 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance binding affinity to proteins, while the oxazolidinone moiety can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This dual action makes it a potent candidate for antimicrobial therapy .

相似化合物的比较

Structural Analogs from Pyridine Catalogs

Several pyridine-pyrrolidine derivatives from catalogs (–7) share structural motifs with the target compound but differ in substituents and functional groups:

Key Observations :

- The target compound has a higher molecular weight (358.40 g/mol) compared to P2O (125.13 g/mol), primarily due to its extended pyrrolidine-pyridine substituent.

- Halogenated analogs (e.g., bromo derivatives) may exhibit altered reactivity or binding compared to the non-halogenated target compound .

- The tert-butyl carbamate group in catalog compounds suggests stability for synthetic intermediates, contrasting with the target compound’s free oxazolidinone ring .

Functional Group Analysis

- Oxazolidinone Core: Present in both the target compound and P2O. Oxazolidinones are known for antimicrobial activity, but P2O’s propargyl group limits its pharmacological utility compared to the target’s pyridinyl-pyrrolidine extension .

- Pyrrolidine-Pyridine Motif : Shared with catalog compounds, but the target compound’s pyridin-2-yloxy group may enhance hydrogen-bonding capacity versus halogenated or silyl-protected analogs .

Pharmacological Implications

In contrast, quinoline-pyrrolidine hybrids like SzR-109 () target different pathways (e.g., immune modulation) due to their carboxamide and morpholine groups .

Research Tools and Methodologies

- Crystallography : SHELX and WinGX are widely used for small-molecule refinement and structure solution. These tools could elucidate the target compound’s conformation and intermolecular interactions .

- ORTEP-3 : Useful for visualizing thermal ellipsoids and molecular geometry, aiding in comparative studies of analogs .

生物活性

The compound 3-(2-Oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A pyrrolidine ring

- A pyridine ring

- An oxazolidinone moiety

These structural components suggest significant interactions with biological targets, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. The oxazolidinone moiety is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for bacterial growth and replication. This mechanism positions it as a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties . It has shown potential as a dual inhibitor of key signaling pathways involved in tumor growth, particularly through its interactions with phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). These pathways are essential for cell proliferation and survival, making this compound a promising candidate for cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects . It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis Inhibition : The oxazolidinone structure binds to the ribosomal subunit, preventing protein synthesis in bacteria.

- Enzyme Inhibition : The pyridine moiety may interact with nucleotide-binding sites, influencing enzyme activity and modulating various biological pathways.

- Cell Signaling Interference : By inhibiting PI3K and BRD4, the compound disrupts critical signaling pathways involved in cell growth and survival.

Research Findings

A summary of key research findings related to the biological activities of this compound is presented in the following table:

Case Studies

Several studies have explored the efficacy of this compound in various experimental models:

- In vitro Studies : In a study assessing antimicrobial efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) below 1 µg/mL, showcasing its potential as a new antibiotic agent.

- Animal Models : Preclinical trials involving cancer models revealed that treatment with this compound led to a notable reduction in tumor size and improved survival rates compared to control groups.

- Inflammatory Disease Models : In models of induced inflammation, administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。